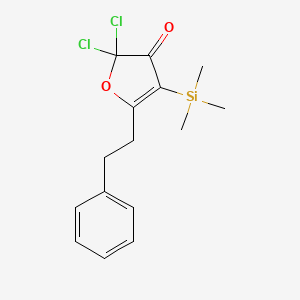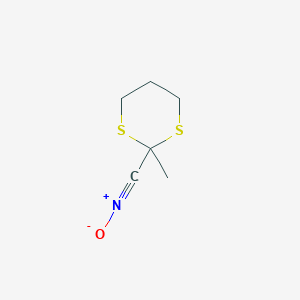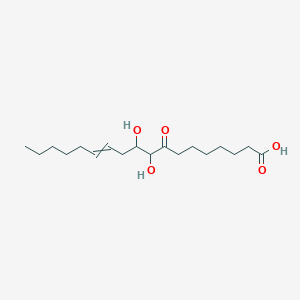![molecular formula C41H50O4 B14265056 [(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] CAS No. 138710-29-9](/img/structure/B14265056.png)
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and multiple phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through a condensation reaction between a diol and an aldehyde or ketone under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Small-scale production using batch reactors, allowing for precise control over reaction conditions.
Continuous Flow Processing: Large-scale production using continuous flow reactors, which can improve efficiency and scalability.
化学反应分析
Types of Reactions
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] can be compared with other similar compounds, such as:
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]: Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(4-methylphenyl)methanol]:
属性
CAS 编号 |
138710-29-9 |
|---|---|
分子式 |
C41H50O4 |
分子量 |
606.8 g/mol |
IUPAC 名称 |
[(4R,5R)-5-[bis(3,5-dimethylphenyl)-hydroxymethyl]-2,2-diethyl-1,3-dioxolan-4-yl]-bis(3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C41H50O4/c1-11-39(12-2)44-37(40(42,33-17-25(3)13-26(4)18-33)34-19-27(5)14-28(6)20-34)38(45-39)41(43,35-21-29(7)15-30(8)22-35)36-23-31(9)16-32(10)24-36/h13-24,37-38,42-43H,11-12H2,1-10H3/t37-,38-/m1/s1 |
InChI 键 |
UKBYGTDZHRFSPL-XPSQVAKYSA-N |
手性 SMILES |
CCC1(O[C@H]([C@@H](O1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)O)C(C4=CC(=CC(=C4)C)C)(C5=CC(=CC(=C5)C)C)O)CC |
规范 SMILES |
CCC1(OC(C(O1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)O)C(C4=CC(=CC(=C4)C)C)(C5=CC(=CC(=C5)C)C)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)


![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)



![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
